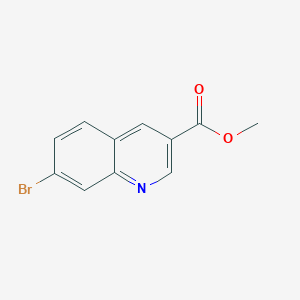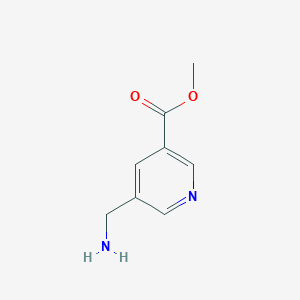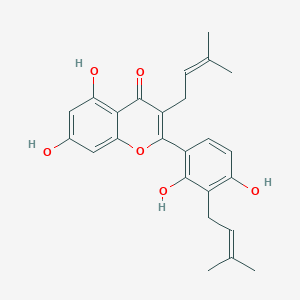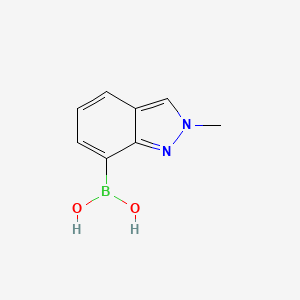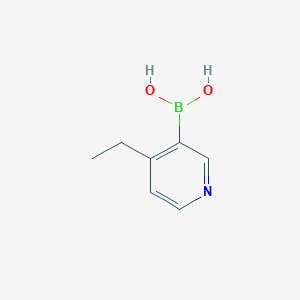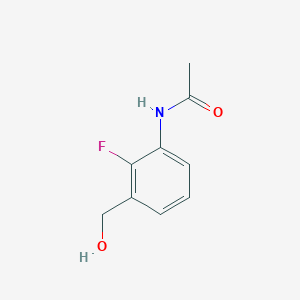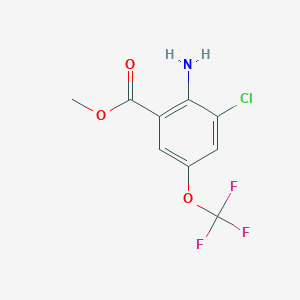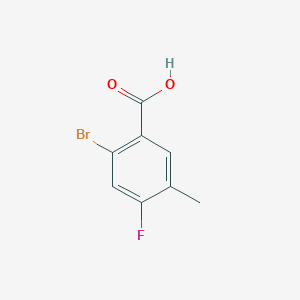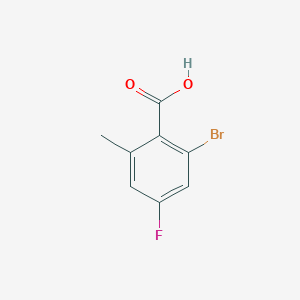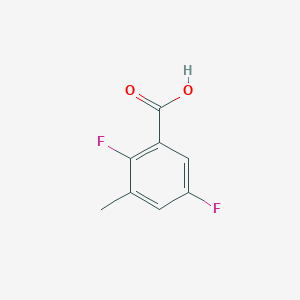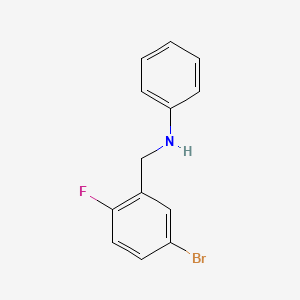
4-Bromo-1-fluoro-2-(phenylaminomethyl)benzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of bromo- and fluoro-substituted benzene derivatives is typically achieved through reactions such as the Horner-Wittig-Emmons reaction, nucleophilic substitution, and bromination. For example, the synthesis of a green light-emitting monomer was achieved by a Horner-Wittig-Emmons reaction starting from a dimethoxybenzene derivative . Similarly, a bromo- and trifluoromethyl-substituted benzene was prepared by treating a bis(fluoromethyl)benzene with dibromo-5,5-dimethylhydantoin in acidic media . These methods could potentially be adapted for the synthesis of "4-Bromo-1-fluoro-2-(phenylaminomethyl)benzene".
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using techniques such as NMR, IR spectroscopy, and X-ray diffraction. For instance, the structure of a novel ortho-fluoroazobenzene derivative was determined by X-ray crystallography, revealing the presence of two unique rotomers in the lattice . The molecular structure analysis is crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The papers describe various chemical reactions that these bromo- and fluoro-substituted benzene derivatives can undergo. These reactions include the formation of organometallic intermediates such as phenylmagnesium, phenyllithium, and phenylcopper species, which are useful in further synthetic applications . The reactivity of these compounds is influenced by the presence of electron-withdrawing groups such as bromo and fluoro substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as their photoluminescence properties, are investigated to understand their potential applications. For example, a bromo-substituted benzene derivative exhibited aggregation-induced emission (AIE) characteristics, showing significantly higher fluorescence intensity in the solid state compared to in solution . The UV-Vis and fluorescence spectra of the compounds are also studied to assess their light-emitting performance .
Aplicaciones Científicas De Investigación
Synthesis and Material Development
- A study by Qiu et al. (2009) discusses the synthesis of 2-Fluoro-4-bromobiphenyl, a compound structurally related to 4-Bromo-1-fluoro-2-(phenylaminomethyl)benzene. This research highlights the practical methods for synthesizing such bromo-fluoro compounds, which are key intermediates in manufacturing various materials, including pharmaceuticals and polymers (Qiu, Gu, Zhang, & Xu, 2009).
Applications in Fluorescence and Imaging
- Yoshino et al. (2010) investigated azobenzenes, which include derivatives like 4-Bromo-1-fluoro-2-(phenylaminomethyl)benzene, for their fluorescence properties. These compounds were found to emit intense fluorescence, making them potential candidates for applications in fluorescent vital staining and visualization of living tissues (Yoshino et al., 2010).
Potential in Organometallic Synthesis
- Porwisiak and Schlosser (1996) explored the use of bromo- and fluoro-substituted benzene compounds, such as 4-Bromo-1-fluoro-2-(phenylaminomethyl)benzene, as starting materials in organometallic synthesis. This research underscores the versatility of these compounds in synthesizing organometallic intermediates (Porwisiak & Schlosser, 1996).
Solid State Structural Studies
- Robinson et al. (1998) investigated the solid-state structures of halogen-substituted compounds, including those similar to 4-Bromo-1-fluoro-2-(phenylaminomethyl)benzene. This research provides insight into the impact of substituents like bromo and fluoro on the molecular packing and properties in the solid state (Robinson, Kariuki, Harris, & Philp, 1998).
Electrophysical Applications
- Gray and Kelly (1981) studied compounds with halogen substituents, including fluoro and bromo, for their potential in creating new series of low melting esters with large nematic ranges. These findings suggest possible applications of 4-Bromo-1-fluoro-2-(phenylaminomethyl)benzene in electrophysical domains, such as liquid crystals (Gray & Kelly, 1981).
Propiedades
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFN/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLNTSUYCORZNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651438 | |
| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1021076-47-0 | |
| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



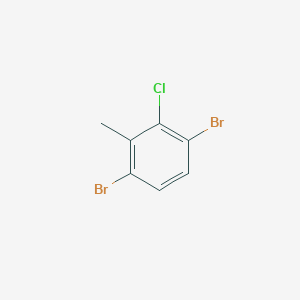
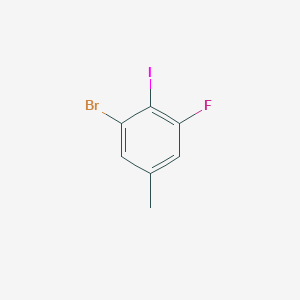

![Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B3026510.png)
